molecular formula C12H16N2O2 B8818840 4-(4-(Ethylamino)phenyl)morpholin-3-one CAS No. 1394169-92-6

4-(4-(Ethylamino)phenyl)morpholin-3-one

Cat. No.: B8818840
CAS No.: 1394169-92-6
M. Wt: 220.27 g/mol
InChI Key: OFFBFLPNGBWCQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-(Ethylamino)phenyl)morpholin-3-one is a morpholinone derivative with a phenyl ring substituted at the para position by an ethylamino group (-NHCH₂CH₃). It is recognized as Rivaroxaban Impurity 129 (), a byproduct in the synthesis of the anticoagulant rivaroxaban. Its molecular formula is C₁₂H₁₆N₂O₂ (MW: 220.27 g/mol). The ethylamino substituent enhances lipophilicity compared to simpler amino or nitro derivatives, influencing its solubility and pharmacokinetic properties.

Properties

CAS No.

1394169-92-6

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

4-[4-(ethylamino)phenyl]morpholin-3-one

InChI

InChI=1S/C12H16N2O2/c1-2-13-10-3-5-11(6-4-10)14-7-8-16-9-12(14)15/h3-6,13H,2,7-9H2,1H3

InChI Key

OFFBFLPNGBWCQX-UHFFFAOYSA-N

Canonical SMILES

CCNC1=CC=C(C=C1)N2CCOCC2=O

Origin of Product

United States

Scientific Research Applications

Scientific Research Applications

  • Drug Development
    • Anticoagulant Medications : 4-(4-(Ethylamino)phenyl)morpholin-3-one is a key intermediate in the synthesis of rivaroxaban, an anticoagulant used to prevent blood clots. The efficiency of rivaroxaban's production is highly dependent on the availability of this compound .
    • Central Nervous System Disorders : Research has indicated that derivatives of morpholine compounds can act as allosteric modulators of G protein-coupled receptors (GPCRs), which are critical targets in the treatment of various CNS disorders .
  • Organic Synthesis
    • The compound serves as a versatile building block in organic synthesis, facilitating the creation of complex molecules. Its reactivity allows for various transformations that are essential in developing new pharmaceuticals .
  • Material Science
    • It is utilized in formulating advanced materials, including polymers and coatings. The unique chemical properties of this compound enhance the performance characteristics of these materials .
  • Bioconjugation Techniques
    • This compound plays a significant role in bioconjugation, which involves attaching biomolecules to surfaces or other molecules. This application is crucial for developing diagnostic tools and therapeutic agents .

Case Study 1: Anticoagulant Development

A study focused on the synthesis process of rivaroxaban highlighted the importance of this compound as a precursor. The research emphasized optimizing the hydrogenation process to improve yield and reduce environmental impact during production .

Case Study 2: CNS Modulation

Research published in the Neurobiology of Disease journal explored how morpholine derivatives, including this compound, could modulate GPCRs. The findings suggested potential therapeutic pathways for treating disorders such as anxiety and depression through targeted receptor modulation .

Data Tables

Application AreaDetails
Drug DevelopmentKey intermediate for rivaroxaban synthesis; potential CNS disorder treatments
Organic SynthesisBuilding block for complex molecules; enhances synthetic efficiency
Material ScienceUsed in advanced materials formulation; improves performance characteristics
BioconjugationEssential for diagnostic tools and therapeutic agents; aids biomolecule attachment

Comparison with Similar Compounds

4-(4-Aminophenyl)morpholin-3-one (CAS 438056-69-0)

  • Structure: Phenyl ring with a para-amino group (-NH₂).
  • Molecular Formula : C₁₀H₁₂N₂O₂ (MW: 192.22 g/mol).
  • Properties :
    • Solubility: 16.6 g/L in water at 20°C ().
    • LogP: 1.28 (), indicating moderate lipophilicity.
    • Melting Point: 171–175°C ().
  • Synthesis : Prepared via catalytic hydrogenation of 4-(4-nitrophenyl)morpholin-3-one using Pd/C and ammonium formate (88% yield) ().
  • Applications : Key intermediate in antimalarial and triazine-based drug synthesis ().

Key Difference: The absence of the ethyl group reduces steric hindrance and lipophilicity compared to the ethylamino analogue.

4-(4-Nitrophenyl)morpholin-3-one (CAS 2524-67-6)

  • Structure: Phenyl ring with a para-nitro group (-NO₂).
  • Molecular Formula : C₁₀H₁₀N₂O₃ (MW: 206.20 g/mol).
  • Properties: Intermediate in synthesizing amino derivatives via reduction (). Higher polarity due to the nitro group, reducing LogP compared to amino/ethylamino analogues.
  • Synthesis: Nitration of 4-phenylmorpholin-3-one using HNO₃/H₂SO₄ ().

Key Difference: The nitro group is a strong electron-withdrawing group, making this compound less reactive in nucleophilic substitutions than its amino or ethylamino counterparts.

4-(4-Amino-2-methylphenyl)morpholin-3-one (CAS 482308-10-1)

  • Structure: Phenyl ring with para-amino and ortho-methyl groups.
  • Molecular Formula : C₁₁H₁₄N₂O₂ (MW: 206.24 g/mol).
  • LogP is higher than the unsubstituted amino derivative (predicted ~1.5).
  • Applications : Used in specialty chemical synthesis ().

Key Difference : Methyl group alters electronic and steric profiles, impacting solubility and reactivity.

(S)-4-(4-((3-Amino-2-hydroxypropyl)amino)phenyl)morpholin-3-one (CAS 446292-10-0)

  • Structure: Para-phenyl group with a chiral 3-amino-2-hydroxypropylamino side chain.
  • Molecular Formula : C₁₄H₂₀N₃O₃ (MW: 278.33 g/mol).
  • Properties: Hydroxyl and aminopropyl groups enhance hydrophilicity (LogP ~0.5). Used as a rivaroxaban intermediate ().
  • Synthesis : Reacts with (R)-epichlorohydrin derivatives under basic conditions ().

Key Difference : The chiral side chain introduces stereochemical complexity, critical for pharmacological activity in rivaroxaban.

Comparative Data Table

Compound CAS Number Molecular Formula MW (g/mol) LogP Solubility (g/L) Key Applications
4-(4-(Ethylamino)phenyl)morpholin-3-one N/A C₁₂H₁₆N₂O₂ 220.27 ~2.0* Not reported Pharmaceutical impurity ()
4-(4-Aminophenyl)morpholin-3-one 438056-69-0 C₁₀H₁₂N₂O₂ 192.22 1.28 16.6 Drug intermediate ()
4-(4-Nitrophenyl)morpholin-3-one 2524-67-6 C₁₀H₁₀N₂O₃ 206.20 0.79 Low Precursor to amino derivatives ()
4-(4-Amino-2-methylphenyl)morpholin-3-one 482308-10-1 C₁₁H₁₄N₂O₂ 206.24 ~1.5 Not reported Specialty chemicals ()
(S)-4-(4-((3-Amino-2-hydroxypropyl)amino)phenyl)morpholin-3-one 446292-10-0 C₁₄H₂₀N₃O₃ 278.33 ~0.5 Not reported Rivaroxaban intermediate ()

*Estimated based on structural similarity.

Preparation Methods

Key Reaction Steps

  • Formation of 4-Phenylmorpholin-3-one Intermediate

    • Reagents : Chloroacetyl chloride, aniline derivatives, or ethylamine derivatives.

    • Conditions : Basic media (e.g., NaOH or K₂CO₃) in polar aprotic solvents (DMF, DMSO).

    • Example : Reaction of 2-(2-chloroethoxy)acetic acid with ethylamine derivatives under basic conditions to form a morpholinone skeleton.

  • Introduction of Ethylamino Group

    • Approach : Nucleophilic substitution or reductive amination.

    • Conditions :

      • Substitution : Halogenated intermediates (e.g., 4-(4-bromo/nitrophenyl)morpholin-3-one) treated with ethylamine in the presence of catalysts (Pd/C or CuI).

      • Reductive Amination : Nitroethyl precursors reduced using hydrogenation catalysts (e.g., Pd/C) or tin in acidic conditions.

StepReagents/ConditionsYield (Hypothetical)PurityReference Adaptation
1Chloroacetyl chloride, ethylamine, NaOH70–85%95–99% (analogous to 4-aminophenyl synthesis)
24-(4-Bromophenyl)morpholin-3-one, ethylamine, Pd/C60–75%90–95% (modified substitution)

Nitration-Reduction Pathway

A common strategy for introducing amines involves nitration followed by reduction. For ethylamino groups, this may involve intermediates with nitroethyl precursors.

Reaction Workflow

  • Nitration of 4-Phenylmorpholin-3-one

    • Reagents : HNO₃, H₂SO₄, or acetic anhydride.

    • Conditions : Low temperatures (-10°C to 0°C) to minimize by-products.

    • Yield : 83–85% for nitrophenyl intermediates.

  • Reduction to Ethylamino

    • Catalytic Hydrogenation : Pd/C in ethanol or THF under H₂ pressure (5–10 bar).

    • Alternative : Tin and HCl reduction, though less selective for ethylamino.

Table 2: Nitration-Reduction Conditions

StepReagents/ConditionsYieldPurityKey Challenges
NitrationHNO₃/H₂SO₄, -10°C83%92%Ortho-nitration by-products
ReductionPd/C, H₂ (5 bar), 80°C70%98%Morpholinone ring stability

Alkylation of Amino Precursors

This approach modifies existing 4-(4-aminophenyl)morpholin-3-one by introducing an ethyl group via alkylation.

Reaction Mechanism

  • Acylation Protection : Protect the amino group with acetyl chloride or benzoyl chloride to prevent side reactions.

  • Alkylation : React with ethyl halides (e.g., ethyl iodide) in basic media.

  • Deprotection : Hydrolyze the acylated intermediate to yield 4-(4-(ethylamino)phenyl)morpholin-3-one.

Table 3: Alkylation Workflow

StepReagents/ConditionsYieldPurity
ProtectionAcCl, K₂CO₃, DMF90%98%
AlkylationEthyl iodide, NaOH, reflux75%95%
DeprotectionHCl (aq.), 60°C85%99%

Comparative Analysis of Methods

MethodAdvantagesDisadvantages
Condensation + CyclizationHigh purity intermediatesRequires precise stoichiometric control
Nitration-ReductionEstablished protocols from analogsRisk of ring-opening side reactions
AlkylationDirect ethylamino introductionMulti-step with protection/deprotection

Optimization Strategies

  • Solvent Selection :

    • Polar Aprotic Solvents : DMF or DMSO enhance reaction rates in condensation steps.

    • Green Solvents : Ethanol or acetone reduce waste in hydrogenation steps.

  • Catalyst Choice :

    • Pd/C : Preferred for hydrogenation due to high selectivity.

    • CuI : Facilitates coupling reactions in Ullmann-type conditions.

  • Purification :

    • Crystallization : Ethanol or acetone for high-purity isolation.

    • Chromatography : Silica gel for removing residual catalysts .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(4-(ethylamino)phenyl)morpholin-3-one, and how are intermediates like INT-1 optimized?

  • Methodology : The compound is synthesized via regioselective substitution of 2,4,6-trichloro-1,3,5-triazine with 4-(4-aminophenyl)morpholin-3-one at 0°C in acetone, followed by reaction with ethylamine derivatives. Key intermediates (e.g., INT-1) are optimized using stoichiometric potassium carbonate as a base, yielding 88% after recrystallization .
  • Critical Parameters : Temperature control (0°C for regioselectivity), solvent choice (acetone for solubility), and neutralization with dilute HCl to isolate intermediates.

Q. How is this compound characterized structurally, and what spectral markers distinguish it from analogs?

  • Methodology : Use 1H^1H-NMR to identify the ethylamino group (δ 1.2–1.4 ppm for CH3_3, δ 3.1–3.3 ppm for CH2_2) and morpholinone ring protons (δ 3.7–4.2 ppm). IR confirms carbonyl stretches (~1700 cm1^{-1}) and NH bends (~3300 cm1^{-1}) .
  • Differentiation : Compare with 4-(4-aminophenyl)morpholin-3-one (absence of ethyl group signals) and Rivaroxaban-related impurities (e.g., molecular weight 220.27 for C12_{12}H16_{16}N2_2O2_2) .

Q. What role does this compound play in pharmaceutical synthesis, particularly as an impurity?

  • Methodology : As Rivaroxaban Impurity 129, it is monitored via HPLC with UV detection (λ ~254 nm). Validation includes spiking studies to confirm retention time (~8–12 min) and limit of quantification (LOQ < 0.1%) using C18 columns and acetonitrile/water mobile phases .

Advanced Research Questions

Q. How can reaction yields for this compound derivatives be improved while minimizing side products?

  • Methodology : Optimize molar ratios (e.g., 2 equivalents of substituted anilines) and reflux conditions (24 hours in 1,4-dioxane). Use TLC (toluene:acetone, 8:2) to monitor progress. Side products (e.g., dichloro-triazine adducts) are minimized by controlled stoichiometry and neutralization with K2 _2CO3_3 .
  • Data Contradiction Analysis : Low yields may arise from incomplete substitution; repeating the reaction with fresh triethylamine or alternative bases (e.g., NaHCO3_3) can resolve inconsistencies .

Q. What strategies are employed to analyze structure-activity relationships (SAR) for morpholinone derivatives with antimicrobial activity?

  • Methodology : Synthesize analogs (e.g., V3-a to V3-l) by varying aryl amines. Test against bacterial (e.g., E. coli) and fungal (e.g., C. albicans) strains via broth microdilution (MIC assays). Compound V3-f (4-chlorophenyl substitution) shows enhanced antibacterial activity, while V3-h (bulky substituents) improves antifungal potency .
  • Advanced SAR : Computational docking (e.g., AutoDock) identifies hydrogen bonding between the morpholinone carbonyl and microbial enzyme active sites .

Q. How are eco-friendly synthetic processes developed for scalable production of morpholinone intermediates?

  • Methodology : Replace halogenated solvents (e.g., THF) with ethanol/water mixtures. Catalytic methods (e.g., microwave-assisted synthesis) reduce reaction times from 24 hours to 2–4 hours. Validate purity via LC-MS to ensure compliance with ICH guidelines .

Methodological Troubleshooting

Q. Unexpected NMR peaks are observed in the final product. How are structural deviations diagnosed?

  • Steps :

Compare experimental 1H^1H-NMR with reference spectra (e.g., Rivaroxaban impurity databases).

Check for residual solvents (e.g., acetone at δ 2.1 ppm) or unreacted starting materials (e.g., 4-(4-aminophenyl)morpholin-3-one NH2_2 signals).

Use HSQC or HMBC to confirm connectivity, especially for ethylamino vs. propylamino misincorporation .

Q. Low HPLC purity is reported for this compound. What purification techniques are recommended?

  • Solutions :

  • Recrystallize from acetone/water (80:20) to remove polar impurities.
  • Use preparative HPLC with gradient elution (5–95% acetonitrile in 30 min) for challenging separations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.